molecular formula C12H18N2O B2357388 2-Amino-N-pentylbenzamide CAS No. 1582804-64-5

2-Amino-N-pentylbenzamide

Cat. No. B2357388
CAS RN: 1582804-64-5
M. Wt: 206.289
InChI Key: YREKETPBJSEWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-pentylbenzamide is a chemical compound with the CAS Number: 1582804-64-5 . It is used for research and development purposes .


Chemical Reactions Analysis

The N-arylation of similar compounds like 2-Amino-N-phenylbenzamide with Phenyl Boronic Acid via Chan–Evans–Lam (CEL) Type Reaction has been studied . The reaction was performed using a Cu@Phen@MGO catalyst .

Scientific Research Applications

Anticonvulsant Properties

A study by Clark et al. (1984) explored the anticonvulsant effects of a series of 4-aminobenzamides, including compounds related to 2-Amino-N-pentylbenzamide. These compounds were evaluated in mice for their efficacy against seizures induced by electroshock and pentylenetetrazole. Some of these compounds, notably 4-amino-N-amylbenzamide, demonstrated significant protective effects, comparable to those of established anticonvulsant drugs like phenobarbital and phenytoin (Clark et al., 1984).

Therapeutic Potential in Neurodegenerative Diseases

Research by Shan et al. (2014) highlighted the potential of 2-aminobenzamide HDAC inhibitors in treating neurodegenerative diseases like Friedreich’s ataxia (FRDA) and Huntington’s disease (HD). This study involved synthesizing a probe based on a 2-aminobenzamide HDAC inhibitor and using it for proteomic analysis in FRDA patient-derived neural stem cells. The findings suggest that the targets of this compound are involved in transcriptional regulation and posttranscriptional processing of mRNA (Shan et al., 2014).

Anticancer Research

Kiyokawa et al. (2010) synthesized new 2-aminobenzamide-type histone deacetylase (HDAC) inhibitors, demonstrating their potential in reducing the volume of human colon cancer xenografts in mice. This research indicates the promising role of 2-aminobenzamide derivatives in cancer therapy, especially in targeting HDACs, which are crucial in the regulation of gene expression (Kiyokawa et al., 2010).

properties

IUPAC Name

2-amino-N-pentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREKETPBJSEWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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